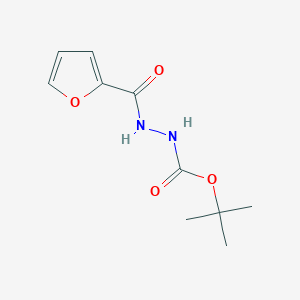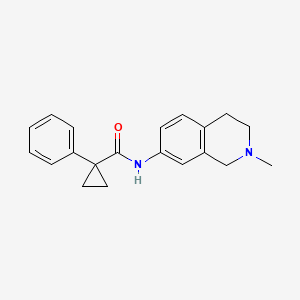
N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide, also known as PACAP-27, is a neuropeptide that has been found to have various physiological and biochemical effects. It was first identified in the early 1980s, and since then, it has been the subject of numerous scientific studies.
作用機序
N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide acts on specific receptors in the brain and other tissues, including the PAC1 receptor, the VPAC1 receptor, and the VPAC2 receptor. Upon binding to these receptors, N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide activates various intracellular signaling pathways, including the cAMP/PKA pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to regulate neurotransmitter release, modulate ion channel activity, and promote neuronal survival and differentiation. It also has effects on cardiovascular function, immune function, and endocrine function.
実験室実験の利点と制限
One advantage of working with N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide in lab experiments is that it is relatively stable and easy to work with. It can be synthesized in large quantities using SPPS techniques, and it can be stored for extended periods of time without significant degradation.
One limitation of working with N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide is that it can be difficult to interpret the results of experiments due to its complex mechanism of action and wide range of effects. Additionally, it can be challenging to design experiments that specifically target the effects of N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide without also affecting other signaling pathways and cellular processes.
将来の方向性
There are many potential future directions for research on N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide. Some possible areas of investigation include:
- Further elucidation of the molecular mechanisms underlying the effects of N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide on neuronal survival and differentiation
- Development of more specific N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide agonists and antagonists for use in therapeutic applications
- Investigation of the role of N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide in other physiological processes, such as metabolism and inflammation
- Exploration of the potential use of N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide as a biomarker for neurological disorders.
Conclusion:
Overall, N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide is a neuropeptide with a wide range of biochemical and physiological effects. It has been studied extensively for its potential therapeutic applications, particularly in the field of neuroprotection. While there are some limitations to working with N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide in lab experiments, there are also many potential future directions for research on this intriguing molecule.
合成法
N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage of the peptide from the resin and purification.
科学的研究の応用
N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, and it has been investigated as a treatment for various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-22-12-9-15-7-8-18(13-16(15)14-22)21-19(23)20(10-11-20)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPVRRXXVJHDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)NC(=O)C3(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-phenylcyclopropane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B4965153.png)
![5-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4965165.png)
![ethyl [2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4965172.png)
![4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4965188.png)
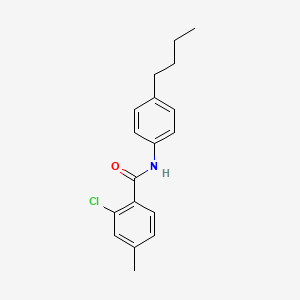
![1-(1-adamantyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4965198.png)
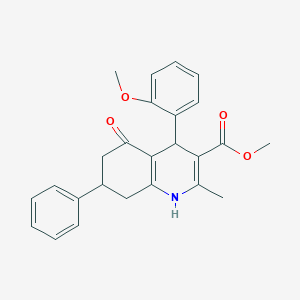
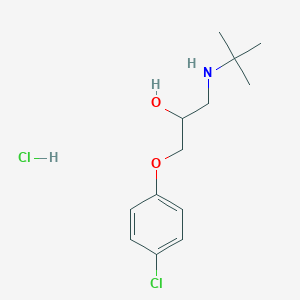
![N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide](/img/structure/B4965219.png)

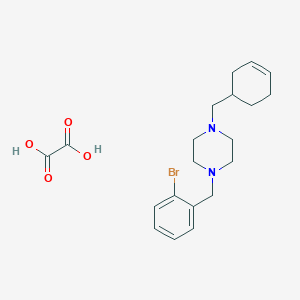
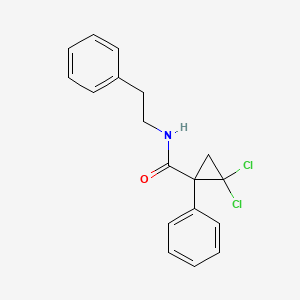
![4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B4965264.png)
